Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate
Overview
Description
“Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 1384510-52-4 . Its molecular weight is 187.24 . The IUPAC name for this compound is methyl 3- (2-methoxyethyl)-3-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17NO3/c1-12-6-4-9 (8 (11)13-2)3-5-10-7-9/h10H,3-7H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 187.24 .Scientific Research Applications
Synthesis and Potential Applications
- Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate is explored in synthetic chemistry for creating novel molecules with potential applications. For example, the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was conducted as part of research targeting anti-inflammatory agents, indicating the structural relevance and potential therapeutic applications of similar compounds (Moloney, 2001).
- Additionally, the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide has been used to produce 5-methoxylated 3-pyrrolin-2-ones, which are significant in the preparation of agrochemicals and medicinal compounds (Ghelfi et al., 2003).
Bioactive and Pharmaceutical Research
- Research into pyrrolidino[3,4-b]pyrrolidines, structurally related to this compound, has been conducted to assess their antibacterial and antimycobacterial activities, suggesting potential pharmaceutical applications for related compounds (Belveren et al., 2018).
- Furthermore, studies on the synthesis of pyrrolidine-3-carboxylic acids, including those structurally similar to this compound, have shown promising results as endothelin antagonists with applications in medicinal chemistry (Jae et al., 2001).
Mechanism of Action
The mechanism of action for “Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate” is not specified in the search results. The mechanism of action for a compound typically depends on its intended use, such as whether it’s used as a reagent in a chemical reaction, a drug, or a component of a material .
Safety and Hazards
The compound is associated with several hazard statements, including H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-6-4-9(8(11)13-2)3-5-10-7-9/h10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFPHTMKMAWSNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCNC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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